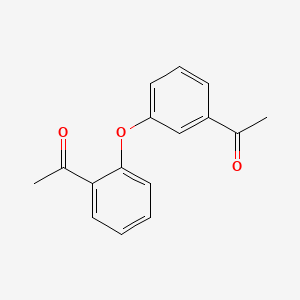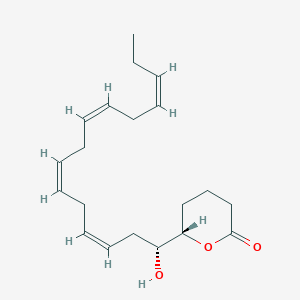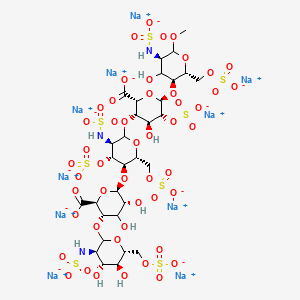![molecular formula C13H14N2O3 B13851294 [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol is an organic compound with a complex structure that includes a pyrimidine ring substituted with two methoxy groups and a phenyl ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol typically involves the reaction of 2,4-dimethoxypyrimidine with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with the pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,4-Dimethoxypyrimidine]: Shares the pyrimidine core but lacks the phenylmethanol group.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of methanol
Uniqueness
The unique combination of the pyrimidine ring with methoxy groups and the phenylmethanol moiety gives [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-11(7-14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-7,16H,8H2,1-2H3 |
InChI-Schlüssel |
WAEPRGSMYXYOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

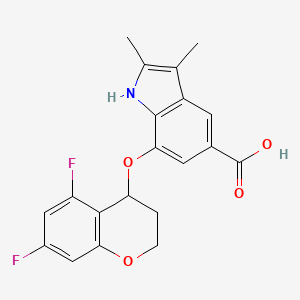
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

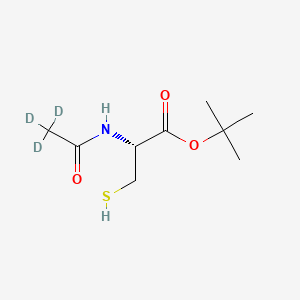
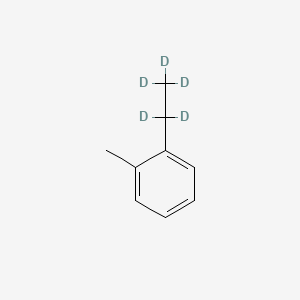
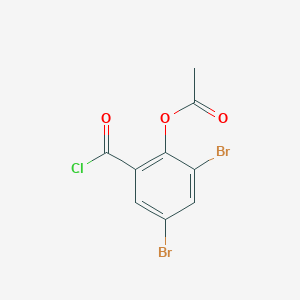
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
